N-ethyl-3-methyl-N-(trifluoromethyl)aniline
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Overview
Description
N-ethyl-3-methyl-N-(trifluoromethyl)aniline is an organic compound belonging to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-3-methyl-N-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated arene with an amine. For instance, the reaction of 3-chloro-N-ethyl-N-(trifluoromethyl)aniline with methylamine under anhydrous conditions can yield the desired compound. The reaction is typically carried out in a solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial setting .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-methyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
N-ethyl-3-methyl-N-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which N-ethyl-3-methyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(trifluoromethyl)aniline
- N-ethyl-3-methyl-N-(trifluoromethyl)benzamide
- N-ethyl-3-methyl-N-(trifluoromethyl)phenylamine
Uniqueness
N-ethyl-3-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for various applications compared to similar compounds .
Properties
Molecular Formula |
C10H12F3N |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-ethyl-3-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-3-14(10(11,12)13)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
VUXKONKHOYJWOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(F)(F)F |
Origin of Product |
United States |
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